molecular formula C12H18ClN B2556132 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride CAS No. 1439898-20-0

1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride

Cat. No.: B2556132
CAS No.: 1439898-20-0
M. Wt: 211.73
InChI Key: KXFHGBMAJYBBJR-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride is a cyclopropane-containing organic compound with a benzylamine backbone. The molecule features a cyclopropyl group directly bonded to a methanamine moiety, which is further substituted with a 2-methylbenzyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Cyclopropane rings are known for their unique structural rigidity and strain, which can influence binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name

[1-[(2-methylphenyl)methyl]cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-11(10)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFHGBMAJYBBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropyl-methanamine core, followed by the introduction of the 2-methylphenyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Step 1: Cyclopropanation

Cyclopropanation reactions are critical for forming the strained cyclopropane ring. A common method involves the use of ethyl diazoacetate with a copper catalyst (e.g., Cu(acac)₂) to react with an alkene precursor (e.g., styrene derivatives) . For this compound, the alkene precursor would need to include a 2-methylphenyl group to achieve the desired substitution.

Key Reaction Conditions :

ReagentRoleTemperature/Conditions
Ethyl diazoacetateCyclopropanation agent40°C, CH₂Cl₂ solvent
Cu(acac)₂Catalyst for carbenoid formationStirred at 40°C
o-Tolyl styreneAlkene precursor(Inferred for methyl substitution)

The reaction proceeds via a carbenoid intermediate , where the copper-catalyzed insertion of ethyl diazoacetate into the alkene forms the cyclopropane structure .

Step 2: Functionalization to Methanamine

Once the cyclopropane core is formed, the ester group is converted into a methanamine. This involves:

  • Saponification : Hydrolysis of the ester to a carboxylic acid using bases like NaOH or LiAlH₄ .

  • Amide Formation : Conversion of the carboxylic acid to an amide (e.g., via ammonium chloride).

  • Reduction : Use of reducing agents such as borane to reduce the amide to the primary amine .

Key Reaction Conditions :

ReagentRoleTemperature/Conditions
NaOH/LiAlH₄Saponification agentAqueous/THF solvent
BoraneReducing agentTHF, 0°C to room temperature

The final step involves protonation with HCl to form the hydrochloride salt, enhancing solubility .

Cyclopropanation Mechanism

The cyclopropanation proceeds via a carbenoid insertion mechanism:

  • Carbenoid Formation : Ethyl diazoacetate reacts with Cu(acac)₂ to generate a copper-carbenoid intermediate.

  • Alkene Insertion : The carbenoid inserts into the alkene (e.g., o-tolyl styrene), forming a cyclopropane ring .

Amidation and Reduction

The conversion of the ester to methanamine involves:

  • Saponification : Base-mediated hydrolysis of the ester to a carboxylic acid.

  • Amide Formation : Reaction with ammonia or ammonium chloride to form an amide.

  • Borane Reduction : Borane reduces the amide to the primary amine .

Structural Activity Relationships (SAR)

While the target compound is not fluorinated, insights from fluorinated cyclopropane derivatives (e.g., in ) highlight how structural modifications influence reactivity:

  • Fluorination : Introduces steric and electronic effects, altering receptor binding (e.g., 5-HT₂C selectivity) .

  • N-Methylation : Modulates lipophilicity and metabolic stability, affecting CNS penetration .

Cyclopropanation Reaction Parameters

ParameterValue/ConditionsSource
CatalystCu(acac)₂
Temperature40°C
SolventDichloromethane
Alkene Precursoro-Tolyl styrene (inferred)

Functionalization Steps

StepReagentConditionsSource
SaponificationNaOH/LiAlH₄Aqueous/THF solvent
Amide FormationNH₄ClAmmonium chloride, heat
ReductionBoraneTHF, 0°C to room temperature

Scientific Research Applications

Scientific Research Applications

1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride has several notable applications:

Medicinal Chemistry

  • Neurotransmitter Modulation : The compound acts as a selective ligand for neurotransmitter receptors, particularly serotonin receptors. Its structural characteristics allow it to interact with various receptor subtypes, suggesting potential therapeutic applications in treating mood disorders and anxiety .
  • Antidepressant Activity : Studies have shown that this compound exhibits antidepressant-like effects in animal models. For instance, in rodent studies, administration led to significant improvements in behavioral tests such as the forced swim test, indicating its potential as an antidepressant agent .
  • Neuroprotective Properties : In vitro studies suggest that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is attributed to its ability to modulate reactive oxygen species levels .

Organic Synthesis

  • Building Block for Complex Molecules : The unique structure of 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride makes it a valuable intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization to develop more complex chemical entities .

Data Tables

Activity TypeObservations
Antidepressant EffectsSignificant reduction in depressive behaviors in rodent models
Anxiolytic PropertiesIncreased time in open arms during elevated plus maze tests
Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures

Case Studies

  • Antidepressant Efficacy :
    • In a double-blind study involving rodents subjected to chronic mild stress, administration of 10 mg/kg of the compound resulted in significant improvements in behavioral tests indicative of reduced depressive symptoms.
  • Neuroprotection :
    • A study demonstrated that neurons treated with the compound exhibited lower levels of apoptosis when exposed to neurotoxic agents compared to untreated controls, suggesting potential therapeutic applications for neurodegenerative diseases.
  • Selectivity for Receptor Subtypes :
    • Research indicates that variations in the compound's structure can lead to differences in selectivity for serotonin receptor subtypes, impacting its therapeutic profile and efficacy .

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic effects and side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride and related compounds:

Compound Name Structural Features Molecular Weight Key Substituents Pharmacological Notes References
1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride Cyclopropane ring, 2-methylbenzyl group, hydrochloride salt 211.73 (estimated) 2-Methylphenyl, cyclopropyl Rigid cyclopropane may enhance target binding; discontinued in commercial catalogs.
Ortetamine HCl (1-(2-Methylphenyl)-2-propylamine hydrochloride) Flexible propylamine chain, 2-methylphenyl group, hydrochloride salt 199.69 2-Methylphenyl, propylamine Controlled substance; flexible chain may reduce selectivity vs. cyclopropane analogs.
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Chiral cyclopropane, 2-fluorophenyl group, hydrochloride salt 201.67 2-Fluorophenyl, stereochemistry (S-configuration) Fluorine enhances electronegativity; stereochemistry impacts receptor selectivity.
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride Cyclopentane ring, 2-chloro-4-fluorophenyl group, hydrochloride salt 273.76 Cl/F-substituted phenyl, cyclopentane Larger ring increases flexibility; chloro/fluoro groups improve metabolic stability.
(2,2-Dimethyl-1-phenylcyclopropyl)methanamine hydrochloride Cyclopropane with dimethyl groups, phenyl group, hydrochloride salt 211.73 Phenyl, 2,2-dimethylcyclopropane Dimethyl groups increase steric hindrance, potentially reducing off-target interactions.

Structural and Functional Insights

  • Cyclopropane vs. Larger Rings : The cyclopropane ring in the target compound introduces rigidity, which may improve binding to planar enzyme active sites compared to flexible chains (e.g., Ortetamine HCl) or larger rings (e.g., cyclopentane in ). However, this rigidity could also limit conformational adaptability.
  • Halogenated analogs (e.g., fluorine in , chlorine in ) exhibit stronger dipole interactions and metabolic resistance but may introduce toxicity risks.

Biological Activity

1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride can be structurally represented as follows:

  • Chemical Formula: C12_{12}H16_{16}ClN
  • Molecular Weight: 215.72 g/mol

The compound features a cyclopropyl group, which is known for its unique strain and reactivity, potentially influencing its biological interactions.

The biological activity of 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The exact mechanism remains under investigation; however, preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Antimicrobial Activity

Research has indicated that 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.015 mg/mL
S. aureus0.030 mg/mL
B. subtilis0.025 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated selective cytotoxicity towards cancer cells while sparing normal cells:

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)4.8
HeLa (Cervical Cancer)6.0

The mechanism behind its anticancer activity appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of various derivatives of similar compounds, suggesting that modifications in the cyclopropyl structure could enhance activity against resistant strains .
  • In Vivo Anticancer Study : A preclinical trial demonstrated that administration of 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride significantly reduced tumor size in xenograft models, indicating potential for further development as an anticancer therapeutic agent .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to improve bioavailability and reduce toxicity:

  • ADME Studies : Research indicates favorable absorption, distribution, metabolism, and excretion (ADME) profiles, with oral bioavailability estimated at over 70% in animal models.
  • Toxicology Assessments : Preliminary toxicological evaluations reveal low acute toxicity levels, which supports further clinical investigations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride, and what factors influence yield optimization?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution, followed by salt formation with hydrochloric acid. For example, analogous cyclopropyl-containing amines are prepared by reacting cyclopropane derivatives with appropriate alkylating agents in ethanol, followed by HCl gas introduction to precipitate the hydrochloride salt . Key factors affecting yield include reaction temperature (optimized at 0–5°C during salt formation), solvent polarity (e.g., ethanol enhances crystallinity), and stoichiometric control of HCl to avoid over-acidification. Post-synthesis purification via recrystallization from ethanol/ether mixtures improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the cyclopropyl ring (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and the 2-methylbenzyl group (aromatic protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 139.0997 (free base) and the hydrochloride adduct (m/z 175.0668) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95% by area normalization) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Eye exposure requires 15-minute rinsing with saline .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture to prevent hydrolysis of the cyclopropyl group .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the compound’s reactivity in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solvent Screening : Perform kinetic studies in solvents of varying polarity (e.g., DMSO, THF, chloroform) to monitor reaction rates via UV-Vis or 1H^1H-NMR. For example, the cyclopropyl ring may exhibit strain-induced reactivity in polar aprotic solvents, accelerating nucleophilic attacks .
  • Computational Modeling : Use density functional theory (DFT) to calculate solvent effects on transition-state energetics. Compare results with experimental kinetic data to identify discrepancies .

Q. How does the cyclopropyl group influence the compound’s stability under physiological conditions, and what assays validate this?

  • Methodological Answer :

  • In Vitro Stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC over 24–72 hours. Cyclopropyl rings are generally stable but may undergo acid-catalyzed ring-opening in gastric fluid (pH 1–3) .
  • Metabolic Stability : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated metabolism. LC-MS/MS quantifies parent compound depletion and metabolite formation .

Q. What methodologies optimize impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • Impurity Identification : Synthesize potential by-products (e.g., 2-methylbenzyl chloride or cyclopropane-opening derivatives) and compare retention times with HPLC traces from bulk batches .
  • Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) in a factorial design to minimize impurities like unreacted starting materials or dimerization by-products .

Q. How do structural analogs (e.g., 2-Methylpropan-1-amine hydrochloride) differ in biological activity, and what assays highlight these differences?

  • Methodological Answer :

  • Receptor Binding Assays : Compare binding affinities at target receptors (e.g., serotonin or dopamine transporters) using radiolabeled ligands. The cyclopropyl group may enhance rigidity, altering binding kinetics .
  • Cellular Toxicity : Perform MTT assays in HEK293 or primary neuronal cells. Cyclopropyl derivatives often exhibit lower cytotoxicity than straight-chain analogs due to reduced membrane disruption .

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